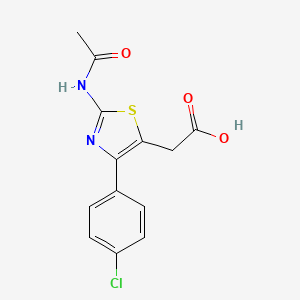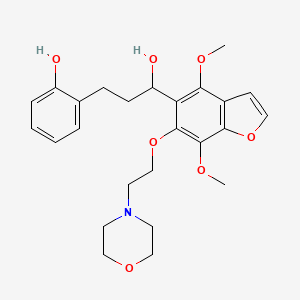![molecular formula C7H13N5S B14657759 4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione CAS No. 40016-68-0](/img/structure/B14657759.png)
4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione is a chemical compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of methylamino and isopropylamino groups attached to the triazine ring, along with a thione group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione typically involves the reaction of cyanuric chloride with methylamine and isopropylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amino groups. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, temperature around 25-30°C.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, temperature around 0-5°C.
Substitution: Alkyl halides, acetonitrile as solvent, temperature around 50-60°C.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to disrupt biological processes in target organisms.
Wirkmechanismus
The mechanism of action of 4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt various biochemical pathways, resulting in the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methylamino)-6-chloro-1,3,5-triazine-2(5H)-thione: Similar structure but with a chlorine atom instead of an isopropylamino group.
4-(Methylamino)-6-ethylamino-1,3,5-triazine-2(5H)-thione: Similar structure but with an ethylamino group instead of an isopropylamino group.
4-(Methylamino)-6-(tert-butylamino)-1,3,5-triazine-2(5H)-thione: Similar structure but with a tert-butylamino group instead of an isopropylamino group.
Uniqueness
4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione is unique due to the specific combination of methylamino and isopropylamino groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
40016-68-0 |
|---|---|
Molekularformel |
C7H13N5S |
Molekulargewicht |
199.28 g/mol |
IUPAC-Name |
2-(methylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H13N5S/c1-4(2)9-6-10-5(8-3)11-7(13)12-6/h4H,1-3H3,(H3,8,9,10,11,12,13) |
InChI-Schlüssel |
DEJFYIXTNMDVCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=NC(=S)N=C(N1)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


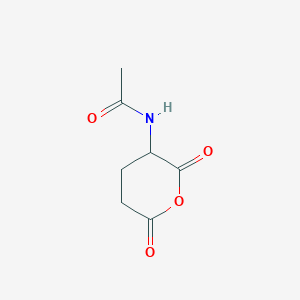
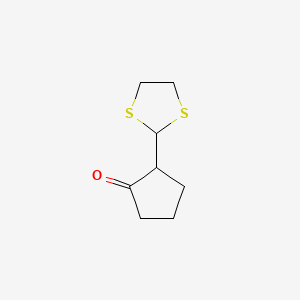
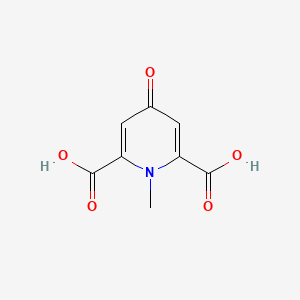
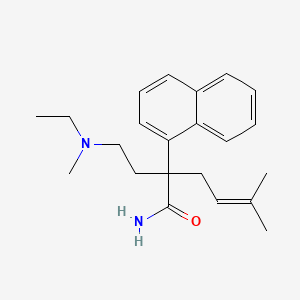
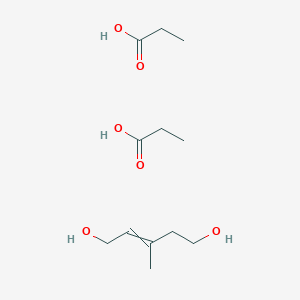
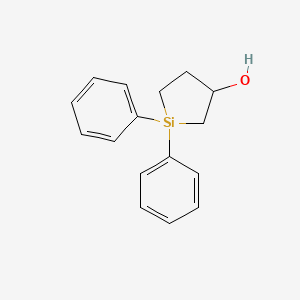

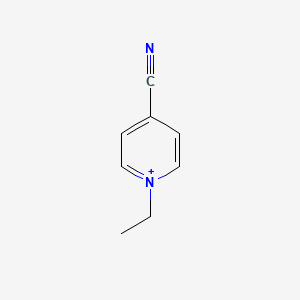
![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B14657717.png)
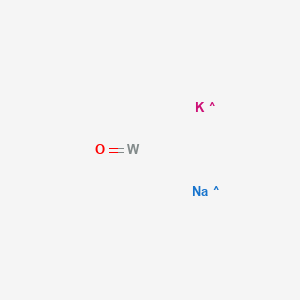
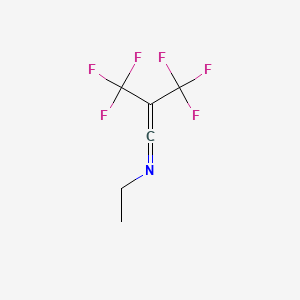
![Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]-](/img/structure/B14657745.png)
